ETHYL (2Z)-2-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl (2Z)-2-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolopyrimidine core, which is known for its biological activity, and several aromatic rings that contribute to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Aldol Condensation: The benzylidene moiety is introduced via an aldol condensation reaction between an aldehyde and a ketone in the presence of a base.
Esterification: The carboxylate group is formed through esterification, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxole groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or alkyl groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the thiazolopyrimidine core is known for its potential as an antimicrobial and anticancer agent. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with various molecular targets. These targets may include enzymes, receptors, and DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to biological effects such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class share the thiazolopyrimidine core but differ in their substituents, affecting their biological activity and chemical properties.
Benzodioxole Derivatives: Compounds with the benzodioxole moiety are known for their aromatic stability and potential biological activity.
Uniqueness
What sets ETHYL (2Z)-2-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE apart is its combination of multiple functional groups and aromatic systems, which confer unique chemical reactivity and potential for diverse biological applications. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C33H30N2O8S |
---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
ethyl (2Z)-2-[[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxyphenyl]methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H30N2O8S/c1-5-40-32(37)29-19(2)34-33-35(30(29)22-8-6-7-9-23(22)38-3)31(36)28(44-33)16-20-10-12-24(26(14-20)39-4)41-17-21-11-13-25-27(15-21)43-18-42-25/h6-16,30H,5,17-18H2,1-4H3/b28-16- |
InChI Key |
UIDBPIBIJDVQNE-NTFVMDSBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC6=C(C=C5)OCO6)OC)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC6=C(C=C5)OCO6)OC)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC6=C(C=C5)OCO6)OC)S2)C |
Origin of Product |
United States |
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